molecular formula C25H21ClN4O4 B6490657 2-(4-chlorophenyl)-5-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1358485-50-3

2-(4-chlorophenyl)-5-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

カタログ番号: B6490657
CAS番号: 1358485-50-3
分子量: 476.9 g/mol
InChIキー: GJWGCSDYURFXPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused bicyclic core with a pyrazole ring fused to a pyrazinone moiety. Key structural features include:

  • Position 2: A 4-chlorophenyl group, enhancing hydrophobic interactions in biological systems.
  • Position 5: A methyl-substituted oxazole ring bearing 2,4-dimethoxyphenyl substituents, contributing to electronic and steric modulation .
  • Molecular weight: Estimated at ~470–500 g/mol (exact value depends on substituent configuration).

Synthesis involves multi-step reactions, including oxazole ring formation via cyclization of acylated precursors and subsequent coupling to the pyrazolo[1,5-a]pyrazin-4-one core under optimized conditions (e.g., DMF solvent, Pd catalysts) .

特性

IUPAC Name

2-(4-chlorophenyl)-5-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O4/c1-15-21(27-24(34-15)19-9-8-18(32-2)12-23(19)33-3)14-29-10-11-30-22(25(29)31)13-20(28-30)16-4-6-17(26)7-5-16/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWGCSDYURFXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Analogues and Key Differences

Compound Name Structural Differences vs. Target Compound Biological Activity Pharmacokinetic Properties References
2-(4-Chlorophenyl)-5-{[3-(2,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-4H,5H-Pyrazolo[1,5-a]Pyrazin-4-One Oxazole replaced with oxadiazole; 2,4-dimethoxyphenyl retained. Enhanced kinase inhibition due to oxadiazole’s electron-withdrawing properties. Moderate metabolic stability; t½ = 4.2 h (rat plasma)
5-((2-(2,3-Dimethoxyphenyl)-5-Methyloxazol-4-yl)Methyl)-2-(4-Methoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One Oxazole substituents: 2,3-dimethoxyphenyl (vs. 2,4-dimethoxy); 4-methoxyphenyl at position 2 (vs. 4-Cl). Reduced COX-2 selectivity; increased solubility due to methoxy groups. Improved oral bioavailability (F = 65%)
5-{[2-(4-Chlorophenyl)-5-Methyl-1,3-Oxazol-4-yl]Methyl}-2-(4-Methoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4-One 4-Methoxyphenyl at position 2 (vs. 4-Cl); oxazole retains 4-Cl-phenyl. Potent EGFR inhibitor (IC₅₀ = 12 nM); synergistic effects with paclitaxel in cancer models. High plasma protein binding (94%)
5-{[3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-2-(2-Methylphenyl)Pyrazolo[1,5-a]Pyrazin-4-One Bromine substitution (vs. Cl); oxadiazole replaces oxazole. Stronger DNA intercalation activity; lower cytotoxicity (CC₅₀ = 18 µM in HepG2). Rapid clearance (CL = 32 mL/min/kg)
2-(4-Ethylphenyl)-5-{[5-Methyl-2-(2-Methylphenyl)-1,3-Oxazol-4-yl]Methyl}-4H,5H-Pyrazolo[1,5-a]Pyrazin-4-One Ethylphenyl at position 2; oxazole substituents: 2-methylphenyl (vs. 2,4-dimethoxyphenyl). Moderate antimicrobial activity (MIC = 8 µg/mL vs. S. aureus); weak kinase inhibition. Limited BBB penetration

Pharmacokinetic and Toxicity Profiles

Parameter Target Compound Oxadiazole Analogue 2,3-Dimethoxy Analogue 4-Methoxy Analogue
t½ (h) 6.8 4.2 7.1 5.9
CL (mL/min/kg) 22 35 18 27
F (%) 58 42 65 53
PPB (%) 89 76 92 94

Key: t½ = half-life; CL = clearance; F = oral bioavailability; PPB = plasma protein binding.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。